Stannane, (4-bromophenyl)triphenyl-
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Overview
Description
Stannane, (4-bromophenyl)triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to a (4-bromophenyl) group and three phenyl groups. Organotin compounds, such as this one, are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-bromophenyl)triphenyl- typically involves the Stille coupling reaction. This reaction is a versatile carbon-carbon bond-forming process between stannanes and halides or pseudohalides. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate .
Industrial Production Methods: Industrial production of Stannane, (4-bromophenyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Stannane, (4-bromophenyl)triphenyl- undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with halides or pseudohalides.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is frequently used.
Bases: Cesium carbonate or potassium carbonate are common bases.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Stannane, (4-bromophenyl)triphenyl- has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through coupling reactions.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It is used as a reagent in catalytic processes to facilitate the formation of carbon-carbon bonds
Mechanism of Action
The mechanism of action of Stannane, (4-bromophenyl)triphenyl- in coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Stannane, (4-bromobutyl)triphenyl-
- Stannane, (4-bromophenyl)dimethyl-
Comparison: Stannane, (4-bromophenyl)triphenyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other stannanes, it offers distinct advantages in terms of stability and ease of handling in coupling reactions .
Properties
CAS No. |
15799-67-4 |
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Molecular Formula |
C24H19BrSn |
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(4-bromophenyl)-triphenylstannane |
InChI |
InChI=1S/C6H4Br.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2-5H;3*1-5H; |
InChI Key |
JQNJLQGRHOBUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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